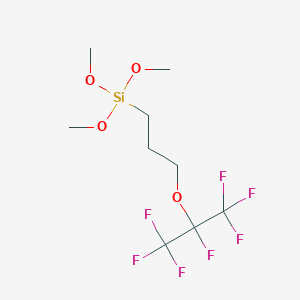

3-(Heptafluoroisopropoxy)propyltrimethoxysilane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related silane compounds involves processes such as copolymerization and sol-gel techniques. For instance, 1,3-bis[3-(1-methoxy-2-hydroxypropoxy)propyl]polysiloxane was synthesized through the equilibrium copolymerization of octamethyl cyclotetrasiloxane (D4) and a specific tetramethyldisiloxane derivative . The optimal conditions for this reaction were identified, which could provide a basis for the synthesis of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane under similar conditions.

Molecular Structure Analysis

The molecular structure of silane compounds significantly influences their interactions with other molecules. For example, hydrolyzed (3,3,3-trifluoropropyl)trimethoxysilane (3F) was shown to form a pre-polymerization complex with β-lactoglobulin, inducing distinct α-helical structures . This suggests that the molecular structure of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane could also allow it to interact with proteins or other organic molecules in a specific manner.

Chemical Reactions Analysis

The chemical reactions involving fluorinated silanes can lead to the formation of structures with unique properties. The study on hydrolyzed 3F demonstrated its ability to induce protein conformation transitions that were retained upon gelation . This indicates that 3-(Heptafluoroisopropoxy)propyltrimethoxysilane may also participate in reactions that preserve induced conformations in the resulting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane-derived materials, such as aerogels, are influenced by the precursors used. Aerogels derived from methyltrimethoxysilane (MTMS) and 3-(2,3-epoxypropoxy)propyltrimethoxysilane (GPTMS) exhibited high surface areas, low thermal conductivity, and significant flexibility . These properties are essential for applications in insulation and flexible materials, suggesting that 3-(Heptafluoroisopropoxy)propyltrimethoxysilane could also be used to create materials with desirable physical and chemical properties.

Applications De Recherche Scientifique

Application 1: Superhydrophobic Coatings

- Summary of the Application : This compound is used to treat diatomaceous earth (DE) particles to create superhydrophobic surfaces. The treated DE particles are then used with high molecular mass polystyrene or poly(vinyl acetate) to prepare superhydrophobic coatings .

- Methods of Application or Experimental Procedures : The DE particles are treated with 3-(Heptafluoroisopropoxy)propyltrimethoxysilane (HFIP-TMS). The treated particles are then characterized using thermogravimetric analysis (TGA), contact angles, scanning electron microscopy, profilometry, and FTIR spectroscopy .

- Results or Outcomes : The results showed that approximately 1.8% of HFIP-TMS grafted onto the surface of DE particles resulted in superhydrophobicity with contact angles as high as 164° for the particles themselves and also in coatings .

Application 2: Particle Morphology Dependent Superhydrophobicity

- Summary of the Application : This compound is used to treat different types of DE particles to study the effect of particle morphology on superhydrophobicity .

- Methods of Application or Experimental Procedures : Three different types of DE particles (disk shape, rod shape, and irregular) are treated with HFIP-TMS. The treated particles are then characterized using particle size analysis, bulk density, pore volume, and surface area analysis (via Brunauer–Emmett–Teller, BET, methods) .

- Results or Outcomes : The results showed that the minimum amount of silane coupling agent on the DE surfaces required to obtain superhydrophobicity of the particles was dependent on the particle morphology .

Safety And Hazards

Propriétés

IUPAC Name |

3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F7O4Si/c1-17-21(18-2,19-3)6-4-5-20-7(10,8(11,12)13)9(14,15)16/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBHYYFJOKDTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F7O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405743 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |

CAS RN |

19116-61-1 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

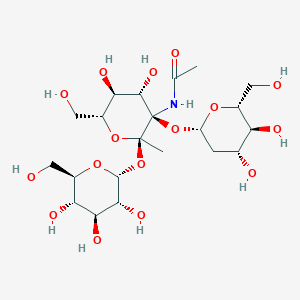

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)

![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)